molecular formula C12H15NO B8595364 3-(Dimethylamino)-2-methyl-1-phenylprop-2-en-1-one CAS No. 57584-97-1

3-(Dimethylamino)-2-methyl-1-phenylprop-2-en-1-one

Cat. No. B8595364
M. Wt: 189.25 g/mol
InChI Key: MJKGRSIGRDJWLU-UHFFFAOYSA-N
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Patent
US04916137

Procedure details

A mixture of 57.0 g of propiophenone in 150 ml of N,N-dimethylformamide dimethyl acetal was stirred and heated at reflux for 24 hours. Then the solvent was removed in vacuo to give a yellow oil. The oil was subjected to Kugelrohr distillation to give 69.8 g of 3-dimethylamino-2-methylacrylophenone as a yellow oil, B.P. 100° C. (0.050 mm Hg).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:16][N:14]([CH3:15])[CH:13]=[C:2]([CH3:3])[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(=O)C1=CC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 69.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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